molecular formula C19H30N2O3S B6969297 [3-Benzyl-1-(4-methylpiperidin-1-yl)sulfonylpiperidin-3-yl]methanol

[3-Benzyl-1-(4-methylpiperidin-1-yl)sulfonylpiperidin-3-yl]methanol

Cat. No.: B6969297
M. Wt: 366.5 g/mol
InChI Key: MRTYDBZUOIXWHD-UHFFFAOYSA-N
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Description

[3-Benzyl-1-(4-methylpiperidin-1-yl)sulfonylpiperidin-3-yl]methanol is a complex organic compound that features a piperidine ring, a sulfonyl group, and a benzyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Benzyl-1-(4-methylpiperidin-1-yl)sulfonylpiperidin-3-yl]methanol typically involves multiple steps, starting from simpler piperidine derivatives. One common method includes the N-acylation of 3-amino-4-methylpyridine, followed by quaternization using benzyl halide. The quaternized product undergoes partial reduction and hydrolysis to form 1-benzyl-4-methylpiperidin-3-one, which is then subjected to reductive amination .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. For example, the use of sodium borohydride in methanol or water for partial reduction is a common practice .

Chemical Reactions Analysis

Types of Reactions

[3-Benzyl-1-(4-methylpiperidin-1-yl)sulfonylpiperidin-3-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

[3-Benzyl-1-(4-methylpiperidin-1-yl)sulfonylpiperidin-3-yl]methanol has various applications in scientific research:

Mechanism of Action

The mechanism of action of [3-Benzyl-1-(4-methylpiperidin-1-yl)sulfonylpiperidin-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-Benzyl-1-(4-methylpiperidin-1-yl)sulfonylpiperidin-3-yl]methanol apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

[3-benzyl-1-(4-methylpiperidin-1-yl)sulfonylpiperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3S/c1-17-8-12-20(13-9-17)25(23,24)21-11-5-10-19(15-21,16-22)14-18-6-3-2-4-7-18/h2-4,6-7,17,22H,5,8-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTYDBZUOIXWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)N2CCCC(C2)(CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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